2-Fluoro-4-formylphenyl morpholine-4-carboxylate
Overview
Description
2-Fluoro-4-formylphenyl morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a carboxylate group and a phenyl ring substituted with a formyl and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-formylphenyl morpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Carboxylate Group: The morpholine ring is then reacted with chloroacetic acid to introduce the carboxylate group.
Substitution on the Phenyl Ring: The phenyl ring is fluorinated using a fluorinating agent such as Selectfluor.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the fluorinated phenyl ring with DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-Fluoro-4-carboxyphenyl morpholine-4-carboxylate.
Reduction: 2-Fluoro-4-hydroxymethylphenyl morpholine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-formylphenyl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-formylphenyl morpholine-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the fluoro group can enhance binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-formylphenyl morpholine-4-carboxamide: Similar structure but with an amide group instead of a carboxylate.
2-Fluoro-4-formylphenyl piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
2-Fluoro-4-formylphenyl morpholine-4-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.
Uniqueness
2-Fluoro-4-formylphenyl morpholine-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both a formyl and a fluoro group on the phenyl ring allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
(2-fluoro-4-formylphenyl) morpholine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4/c13-10-7-9(8-15)1-2-11(10)18-12(16)14-3-5-17-6-4-14/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQGWSYYCJUNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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